4-(4-fluorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-(2-phenylethyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2OS/c24-19-10-8-18(9-11-19)20-16-28-22(21(20)26-14-4-5-15-26)23(27)25-13-12-17-6-2-1-3-7-17/h1-11,14-16H,12-13H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGAIFNEHXIIOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: Starting from a suitable thiophene precursor, the thiophene ring is constructed through cyclization reactions.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the phenylethyl group: The phenylethyl group is attached through nucleophilic substitution reactions.
Formation of the pyrrolyl group: The pyrrolyl group is introduced through condensation reactions with appropriate pyrrole derivatives.
Formation of the carboxamide group: The final step involves the formation of the carboxamide group through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrrolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-fluorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to specific receptors: Interaction with cellular receptors to modulate biological responses.
Inhibition of enzymes: Inhibition of key enzymes involved in metabolic pathways.
Modulation of signaling pathways: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
*Estimated based on molecular formula (C23H19FN2OS).
Substituent Effects on Physicochemical Properties
- Fluorophenyl vs. Chlorophenyl (4-position): The fluorophenyl group in the target compound reduces molecular weight and polar surface area compared to the chlorophenyl analog (406.93 vs. ~390.48) .
- Phenethyl vs. Propyl (N-substitution) :
- Pyrrole (3-position) vs. Benzoyl (4-position) :
Pharmacological Considerations
- Thiophene vs. Piperidine Cores: While –4 describes piperidine-based fentanyl analogs (e.g., para-fluorofentanyl), these compounds target opioid receptors and are pharmacologically distinct from thiophene carboxamides .
- Lack of Bioactivity Data: No direct pharmacological data are available for the target compound or its analogs in the provided evidence.
Biological Activity
4-(4-Fluorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic compound belonging to the thiophene derivatives class. Its unique structure, featuring a fluorophenyl group, a phenylethyl group, and a pyrrolyl group, positions it as a candidate for various biological applications, particularly in medicinal chemistry.
The compound has the following chemical characteristics:
- IUPAC Name : 4-(4-fluorophenyl)-N-(2-phenylethyl)-3-pyrrol-1-ylthiophene-2-carboxamide
- Molecular Formula : C23H19FN2OS
- CAS Number : 1291852-87-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Potential mechanisms include:
- Receptor Binding : The compound may interact with cellular receptors, modulating biological responses.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Signaling Pathway Modulation : The compound could affect signaling pathways that regulate cellular functions.
Biological Activities
Research indicates that 4-(4-fluorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exhibits several biological activities:
Antimicrobial Properties
Studies have suggested that this compound possesses antimicrobial activity. For instance, it has been evaluated against various bacterial strains, demonstrating significant inhibition rates, which could be useful in developing new antimicrobial agents.
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies reveal its ability to induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective properties of this compound. It has been studied for its potential to inhibit monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. Inhibitors of MAO can help increase levels of neurotransmitters such as serotonin and dopamine, which are critical for mood regulation and cognitive function.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity Study | The compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. |
| Anticancer Study | In vitro tests on breast cancer cell lines showed a reduction in cell viability by 70% at a concentration of 50 µM after 48 hours. Mechanistic studies indicated activation of caspase pathways. |
| Neuroprotective Study | The compound exhibited MAO-B inhibition with an IC50 value of 0.045 µM, indicating potential for treating disorders like Parkinson's disease. |
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 4-(4-fluorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide?
The synthesis involves multi-step reactions, typically starting with the preparation of thiophene-2-carboxylic acid derivatives. Key steps include:
- Coupling reactions : Amide bond formation between the thiophene-2-carboxylic acid and phenylethylamine derivatives under conditions optimized for yield (e.g., using carbodiimide coupling agents like EDC/HOBt) .
- Functionalization : Introducing the 4-fluorophenyl and pyrrole moieties via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, requiring precise temperature control (60–100°C) and palladium catalysts .
- Purification : Use of column chromatography or recrystallization to achieve >95% purity, validated by HPLC .
Optimization strategies : Continuous flow reactors for scalable synthesis and reduced side-product formation .
Q. How is the structural integrity and purity of this compound validated in academic research?
Methodological validation includes:
- Spectroscopy :
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] calculated for CHFNOS: 399.1234) .
- Elemental analysis : Confirmation of C, H, N, S, and F percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound?
Methodological approach :
- Derivatization : Synthesize analogs by modifying the fluorophenyl group (e.g., substituting with Cl, CH) or replacing pyrrole with imidazole to assess electronic/steric effects .
- Biological assays : Test analogs against target enzymes (e.g., kinases, cytochrome P450) using in vitro inhibition assays (IC determination) .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites, guided by crystallographic data of related targets .
Data interpretation : Correlate substituent electronegativity (Hammett σ values) with activity trends to identify pharmacophoric features .
Q. How should researchers address contradictory data in reported biological activities (e.g., anticancer vs. antiviral effects)?
Resolution strategies :
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and protocols (e.g., MTT vs. ATP-based viability assays) to minimize variability .
- Target profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify off-target interactions that may explain divergent results .
- Meta-analysis : Compare IC values across studies, adjusting for differences in solvent (DMSO concentration) or incubation time .
Q. What computational methods are recommended to predict interactions between this compound and biological targets?
Approaches include :
- Molecular Dynamics (MD) simulations : Analyze stability of ligand-target complexes (e.g., using GROMACS) over 100-ns trajectories to assess binding free energy (MM-PBSA) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at active sites (e.g., fluorophenyl’s electron-withdrawing effect on binding affinity) .
- Pharmacophore modeling : Identify essential features (e.g., carboxamide hydrogen-bond acceptors) using tools like Schrödinger’s Phase .
Q. What strategies are effective for modifying this compound for material science applications (e.g., organic electronics)?
Methodology :
- Functional group addition : Introduce electron-deficient groups (e.g., nitro, cyano) to the thiophene ring to enhance charge transport properties .
- Copolymer synthesis : Use radical polymerization with monomers like DMDAAC to create conductive polymers, characterized by cyclic voltammetry for HOMO/LUMO levels .
- Thin-film fabrication : Spin-coat derivatives onto ITO substrates; analyze morphology via AFM and conductivity via four-probe measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
